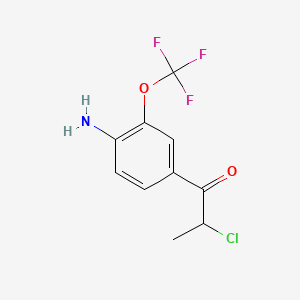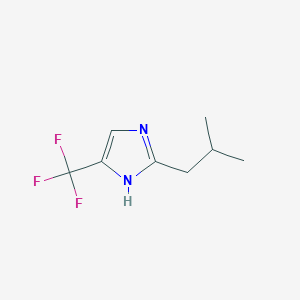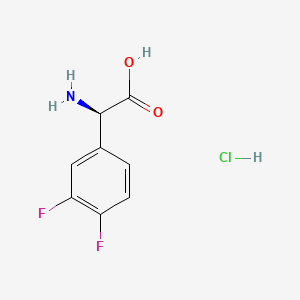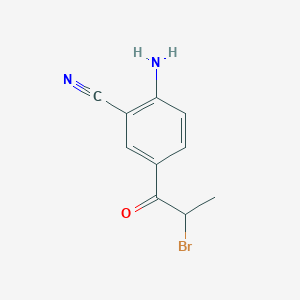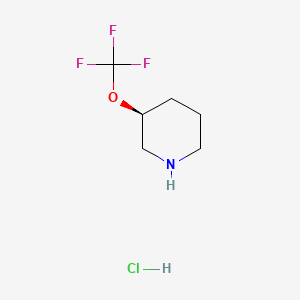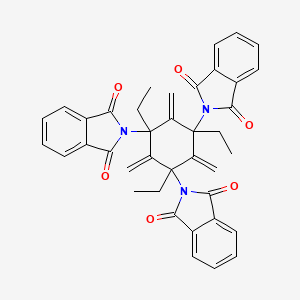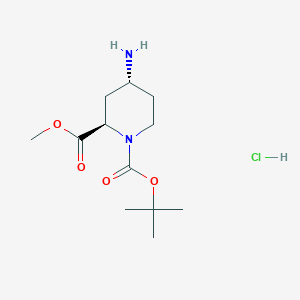
1-Tert-butyl 2-methyl (2r,4r)-4-aminopiperidine-1,2-dicarboxylate hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl 2-methyl (2r,4r)-4-aminopiperidine-1,2-dicarboxylate hydrochloride is a chemical compound with significant applications in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl 2-methyl (2r,4r)-4-aminopiperidine-1,2-dicarboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of functional groups, formation of the piperidine ring, and subsequent deprotection and purification steps. Common reagents used in these reactions include tert-butyl chloroformate, methylamine, and various solvents such as dichloromethane and methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Tert-butyl 2-methyl (2r,4r)-4-aminopiperidine-1,2-dicarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or hydroxylamine derivative.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-Tert-butyl 2-methyl (2r,4r)-4-aminopiperidine-1,2-dicarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1-Tert-butyl 2-methyl (2r,4r)-4-aminopiperidine-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Tert-butyl 2-methyl (2r,4r)-4-hydroxypiperidine-1,2-dicarboxylate
- 1-Tert-butyl 2-methyl (2r,4r)-4-aminopyrrolidine-1,2-dicarboxylate
Uniqueness
1-Tert-butyl 2-methyl (2r,4r)-4-aminopiperidine-1,2-dicarboxylate hydrochloride stands out due to its specific structural features, which confer unique reactivity and selectivity in chemical reactions. Its ability to form stable complexes with various biological targets makes it a valuable tool in medicinal chemistry and drug discovery.
Propriétés
Formule moléculaire |
C12H23ClN2O4 |
|---|---|
Poids moléculaire |
294.77 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl (2R,4R)-4-aminopiperidine-1,2-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4;/h8-9H,5-7,13H2,1-4H3;1H/t8-,9-;/m1./s1 |
Clé InChI |
PXHWVFRNYYJQOO-VTLYIQCISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)OC)N.Cl |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


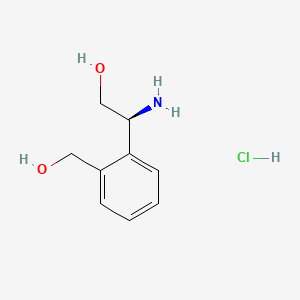

![(S)-Methyl 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate dihydrochloride](/img/structure/B14039592.png)
